Meperidine-d4

Description

The exact mass of the compound Meperidine-d4 solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Meperidine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Meperidine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADCESSVHJOZHK-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344912 | |

| Record name | Meperidine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-73-4 | |

| Record name | Meperidine-D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meperidine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53484-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERIDINE-D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMD9EKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Meperidine-d4 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Meperidine-d4, a deuterated analog of the synthetic opioid meperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical intricacies, analytical applications, and the scientific rationale behind the use of this stable isotope-labeled standard.

Introduction: The Significance of Deuterium Labeling in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, precision and accuracy in quantitative analysis are paramount. Stable isotope-labeled internal standards are indispensable tools in modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Meperidine-d4, a deuterated form of the widely recognized opioid analgesic meperidine (also known as pethidine or Demerol®), serves as a gold-standard internal standard for the quantification of meperidine in various biological matrices.[1][2]

The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts a mass shift that allows for the differentiation of the internal standard from the analyte by a mass spectrometer, without significantly altering its chemical properties. This ensures that Meperidine-d4 co-elutes with meperidine during chromatography and experiences similar ionization efficiency and matrix effects, leading to highly reliable and accurate quantification. This guide will explore the chemical structure of Meperidine-d4, the principles behind its use, and detailed protocols for its application in a research setting.

Chemical Structure and Physicochemical Properties

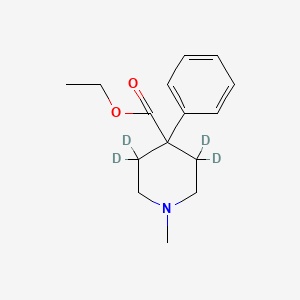

Meperidine-d4 is structurally identical to meperidine, with the exception of four hydrogen atoms on the piperidine ring being replaced by deuterium atoms.[1] This specific labeling provides a stable isotopic signature that is crucial for its function as an internal standard.

The formal name for Meperidine-d4 is 1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester.[1]

Chemical Structure of Meperidine-d4:

Caption: Chemical structure of Meperidine-d4.

Physicochemical Properties of Meperidine-d4:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇D₄NO₂ | [1] |

| Formula Weight | 251.36 g/mol (as free base) | |

| CAS Number | 53484-73-4 (for the deuterated compound) | |

| Appearance | Typically supplied as a solution in methanol or as a neat solid. | [1] |

| Purity | ≥98% | [1] |

The Kinetic Isotope Effect and its Impact on Metabolism

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[3]

Synthesis of Meperidine-d4: A Representative Approach

While specific proprietary methods for the synthesis of Meperidine-d4 are not publicly detailed, a plausible and illustrative synthetic route can be conceptualized based on established organic chemistry principles for deuteration. A common strategy for introducing deuterium into a piperidine ring involves the reduction of a suitable precursor with a deuterium source.

A representative synthesis could involve the following key steps:

-

Preparation of a Piperidone Precursor: The synthesis would likely start with a protected 4-piperidone derivative.

-

Deuterium Exchange: Catalytic deuterium exchange using D₂ gas in the presence of a catalyst (e.g., palladium on carbon) in a deuterated solvent can be employed to introduce deuterium atoms at the alpha positions to the carbonyl group.

-

Reduction and Functionalization: The deuterated piperidone can then be converted to the final Meperidine-d4 structure through a series of reactions including N-methylation, introduction of the phenyl group, and esterification.

It is important to note that this is a generalized representation. The actual synthesis would require careful optimization of reaction conditions to achieve high isotopic purity and yield.

Applications in Quantitative Analysis: A Workflow for LC-MS/MS

The principal application of Meperidine-d4 is as an internal standard for the accurate quantification of meperidine in biological samples such as plasma, serum, and urine.[2] Below is a detailed, field-proven workflow for the analysis of meperidine in human plasma using LC-MS/MS.

Experimental Workflow for Meperidine Quantification:

Caption: LC-MS/MS workflow for meperidine quantification.

Detailed Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To isolate meperidine and Meperidine-d4 from the plasma matrix and remove interfering substances.

-

Materials:

-

Human plasma samples

-

Meperidine-d4 internal standard solution (e.g., 100 ng/mL in methanol)

-

Mixed-mode cation exchange SPE cartridges

-

Methanol, Acetonitrile

-

Ammonium hydroxide

-

Formic acid

-

-

Procedure:

-

To 1 mL of plasma sample, add a known amount of Meperidine-d4 internal standard solution (e.g., 50 µL of 100 ng/mL solution).

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate meperidine and Meperidine-d4 and detect them with high sensitivity and specificity using a tandem mass spectrometer.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Meperidine | 248.2 | 220.2 | 15 |

| Meperidine | 248.2 | 174.1 | 25 |

| Meperidine-d4 | 252.2 | 224.2 | 15 |

-

Rationale for MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. The collision energy is optimized to induce fragmentation, and the product ions are specific fragments of the parent molecule, ensuring high selectivity.

3. Data Analysis and Quantification

The concentration of meperidine in the plasma samples is determined by calculating the peak area ratio of the meperidine MRM transition to the Meperidine-d4 MRM transition. This ratio is then compared to a calibration curve generated by analyzing samples with known concentrations of meperidine and a constant concentration of Meperidine-d4.

Trustworthiness and Self-Validating Systems

The described analytical protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

-

Use of an Isotopic Internal Standard: Meperidine-d4 compensates for variations in sample preparation, injection volume, and matrix effects, as it is affected in the same way as the unlabeled analyte.

-

Multiple Reaction Monitoring (MRM): The monitoring of two specific transitions for meperidine provides a high degree of confidence in the identification and quantification of the analyte. The ratio of the two MRM transitions should remain constant across all samples and standards.

-

Chromatographic Retention Time: The retention time of the analyte peak in a sample must match that of a known standard within a narrow window.

-

Quality Control Samples: The inclusion of low, medium, and high concentration quality control samples in each analytical run ensures the accuracy and precision of the assay.

Conclusion

Meperidine-d4 is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of meperidine. Its well-defined chemical structure and the principles of isotope dilution mass spectrometry provide a robust and reliable method for obtaining high-quality bioanalytical data. The detailed workflow and protocols presented in this guide offer a practical framework for the implementation of Meperidine-d4 in a laboratory setting, ensuring the scientific integrity and validity of the results. As the demand for highly accurate and precise bioanalytical methods continues to grow, the use of deuterated internal standards like Meperidine-d4 will remain an essential practice in the field of pharmaceutical sciences.

References

-

The clinical pharmacology of meperidine--comparison of routes of administration. - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Meperidine - StatPearls - NCBI Bookshelf [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed Central [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - ResearchGate [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Meperidine: a critical review - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Site-specific pharmacokinetics and pharmacodynamics of intramuscular meperidine in elderly postoperative patients - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

A comparison of alphaprodine and meperidine pharmacokinetics - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

CYP2B6, CYP3A4, and CYP2C19 Are Responsible for the in Vitro N-demethylation of Meperidine in Human Liver Microsomes - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Meperidine HCl | CHEO ED Outreach [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi - Unibo [Internet]. [cited 2024 Jan 20]. Available from: [Link]

- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [Internet]. [cited 2024 Jan 20].

-

Determination of pethidine in human plasma by LC-MS/MS - PubMed [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

Determination of pethidine in human plasma by LC-MS/MS. - Semantic Scholar [Internet]. [cited 2024 Jan 20]. Available from: [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - ResearchGate [Internet]. [cited 2024 Jan 20]. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. midlandsci.com [midlandsci.com]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Labeling of Meperidine-d4

Executive Summary

Meperidine, a potent synthetic opioid analgesic, is a critical tool in pain management, but its study and quantification necessitate high-precision analytical methods.[1][2] This guide provides an in-depth, technically-grounded overview of the synthesis of Meperidine-d4, a stable isotope-labeled internal standard essential for accurate quantitation by mass spectrometry.[1][2][3][4] The chosen synthetic route focuses on labeling the piperidine ring at the 2,2,6,6-positions, a strategy that imparts a significant mass shift without altering the molecule's physicochemical properties. This document details the strategic approach, core synthetic workflow, step-by-step experimental protocols, and rigorous analytical characterization required to produce this vital reference material for researchers, toxicologists, and drug development professionals.

Strategic Imperative: The Role of Meperidine-d4 in Analytical Science

In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC/MS) or Gas Chromatography-Mass Spectrometry (GC/MS), internal standards are indispensable. They are added in a known quantity to samples to correct for analyte loss during sample preparation and for variations in instrument response.

An ideal internal standard co-elutes with the analyte but is mass-distinguishable. Meperidine-d4, being chemically identical to meperidine, exhibits the same ionization efficiency and fragmentation patterns in a mass spectrometer, yet its four-dalton mass difference allows for clear differentiation.[3] The labeling at the 2,2,6,6-positions of the piperidine ring is strategically significant because these positions are not typically susceptible to metabolic modification, ensuring the isotopic label's stability in vivo and in vitro. This makes Meperidine-d4 an exemplary internal standard for pharmacokinetic studies, clinical toxicology, and forensic analysis.[1][3]

Core Synthesis and Isotopic Labeling Workflow

The synthesis of Meperidine-d4 (1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester) is a multi-step process that hinges on the late-stage introduction of deuterium atoms into a key precursor. This strategy leverages a robust and well-established catalytic hydrogen-deuterium (H/D) exchange reaction. The overall workflow is designed for efficiency and control over the isotopic incorporation.

Part A: Synthesis of the Key Precursor, 4-Cyano-4-phenylpiperidine

The synthesis commences with the preparation of the core piperidine structure. While several routes exist, a common and scalable method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.[5] This reaction, conducted under basic conditions, efficiently constructs the 4-cyano-4-phenylpiperidine ring system. This precursor is a stable, crystalline solid that can be purified by recrystallization, providing a high-quality starting point for the critical labeling step.

Part B: Catalytic H/D Exchange for Isotopic Labeling

This is the pivotal step where the deuterium atoms are incorporated. The process utilizes a heterogeneous platinum catalyst (e.g., Platinum on Carbon, Pt/C) in heavy water (D₂O) at elevated temperatures.[6]

-

Mechanism of Action: The mechanism involves the reversible oxidative addition of the C-H bonds alpha to the piperidine nitrogen onto the platinum surface.[7] The resulting platinum-alkyl intermediate can then undergo reductive elimination with a deuteron (D) from the D₂O solvent, effectively replacing a hydrogen atom with a deuterium atom.[8][9] Given the excess of D₂O, the equilibrium is driven towards complete deuteration at the activated positions. The four C-H bonds at the C2 and C6 positions are susceptible to this exchange, leading to the desired tetradeuterated product.

Part C: N-Methylation via Eschweiler-Clarke Reaction

With the isotopic labels securely in place, the secondary amine of the piperidine ring is methylated. The Eschweiler-Clarke reaction is the method of choice for this transformation.[10] It employs a mixture of formic acid and formaldehyde to cleanly and efficiently methylate the nitrogen.[11][12]

-

Mechanism of Action: The reaction proceeds through the formation of an iminium ion from the piperidine and formaldehyde.[10] This iminium ion is then reduced by formic acid, which acts as a hydride donor, yielding the N-methylated product and carbon dioxide.[11][12] A key advantage of this reaction is that it self-terminates at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][11]

Part D: Nitrile Hydrolysis and Fischer Esterification

The final stage involves converting the nitrile group into the ethyl ester characteristic of meperidine. This is typically a two-step, one-pot process.

-

Acid-Catalyzed Hydrolysis: The deuterated nitrile intermediate is treated with strong acid (e.g., sulfuric acid) in the presence of water to hydrolyze the nitrile (-CN) group to a carboxylic acid (-COOH).

-

Fischer Esterification: Following hydrolysis, ethanol is added to the acidic mixture. Under these conditions, the newly formed carboxylic acid is esterified to form the final ethyl ester product, Meperidine-d4.[13] The reaction is driven to completion by using an excess of ethanol.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Catalytic H/D Exchange of 4-Cyano-4-phenylpiperidine

-

To a high-pressure reaction vessel, add 4-cyano-4-phenylpiperidine (1.0 eq).

-

Add 10% Platinum on Carbon (Pt/C) catalyst (0.1 w/w).

-

Add deuterium oxide (D₂O, 99.8 atom % D) to form a 0.5 M solution.

-

Seal the vessel and purge with argon gas.

-

Heat the mixture to 130-140 °C with vigorous stirring for 24-48 hours.

-

Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the Pt/C catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-cyano-4-phenylpiperidine-d4. The product is typically used in the next step without further purification.

Protocol 2: N-Methylation of 4-Cyano-4-phenylpiperidine-d4

-

To a round-bottom flask, add the crude 4-cyano-4-phenylpiperidine-d4 (1.0 eq).

-

Add formic acid (98%, 3.0 eq) followed by aqueous formaldehyde (37% w/w, 3.0 eq).

-

Heat the mixture to reflux (approx. 100 °C) for 6-8 hours, monitoring by TLC or LC/MS.

-

Cool the mixture to room temperature and carefully make it basic (pH > 10) with 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-cyano-4-phenylpiperidine-d4.[14]

Protocol 3: Hydrolysis and Esterification to Meperidine-d4

-

To a round-bottom flask, add the crude 1-methyl-4-cyano-4-phenylpiperidine-d4 (1.0 eq).

-

Carefully add a 1:1 mixture of concentrated sulfuric acid and water and heat to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and add absolute ethanol (10 eq) slowly.

-

Heat the mixture to reflux for 12-16 hours.

-

Cool the reaction to room temperature and pour it onto ice.

-

Basify the mixture with concentrated ammonium hydroxide until pH > 10.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure Meperidine-d4.

Analytical Characterization and Data

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product.

| Parameter | Method | Specification | Typical Result |

| Identity | Mass Spectrometry | [M+H]⁺ = 252.2 | Conforms |

| Label Location | ¹H NMR Spectroscopy | Absence of signals at ~2.5-3.0 ppm (protons at C2, C6) | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | > 99% (d4) |

| Chemical Purity | HPLC | ≥ 98% | > 99.5% |

| Yield | Gravimetric | Report | ~30-40% over 3 steps |

-

Mass Spectrometry: Analysis will show a molecular ion peak that is 4 mass units higher than that of unlabeled meperidine, confirming the incorporation of four deuterium atoms.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the label location. Compared to the spectrum of standard meperidine, the spectrum of Meperidine-d4 will show a complete or near-complete disappearance of the signals corresponding to the axial and equatorial protons on the C2 and C6 carbons of the piperidine ring.

-

HPLC: High-Performance Liquid Chromatography is used to determine the chemical purity of the final compound, ensuring it is free from starting materials and by-products.

Conclusion

The synthesis of Meperidine-d4 via catalytic H/D exchange on a late-stage intermediate is a robust and reliable method for producing a high-quality internal standard. This guide has detailed the strategic rationale, synthetic methodology, and critical analytical validations involved in its production. The availability of this and other isotopically labeled standards is fundamental to the advancement of clinical and forensic toxicology, pharmacology, and the broader drug development landscape, enabling the generation of precise, accurate, and reproducible quantitative data.

References

-

Cerilliant Corporation. (n.d.). Meperidine-D4. Retrieved from [Link]

-

Bertin Technologies. (n.d.). Meperidine-d4 (hydrochloride) (CRM). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Platinum on carbon-catalysed site-selective H–D exchange reaction of allylic alcohols using alkyl amines as a hydrogen source. Organic Chemistry Frontiers. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

National Institutes of Health. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ACS Publications. (1952). The Reaction of N-Methylpiperidine with Alkyl Durenecarboxylates. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of meperidine.

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Homogeneous platinum(II)-catalysed hydrogen–deuterium exchange at a saturated carbon atom. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Whitesides Research Group. (1988). Deuterium Labeling Experiments Relevant to the Mechanism of Platinum-Catalyzed Hydrogenation of Diolefindialkylplatinum(II) Complexes: Evidence for Isotopic Exchange via Platinum Surface Hydrogen; the Stereochemistry of Reduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. PubMed. Retrieved from [Link]

Sources

- 1. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. midlandsci.com [midlandsci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Meperidine-d4 (hydrochloride) (CRM) - Analytical Standards - CAT N°: 21323 [bertin-bioreagent.com]

- 5. prepchem.com [prepchem.com]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platinum on carbon-catalysed site-selective H–D exchange reaction of allylic alcohols using alkyl amines as a hydrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Deuterium Labeling Experiments Relevant to the Mechanism of Platinum-Catalyzed Hydrogenation of Diolefindialkylplatinum(II) Complexes: Evidence for Isotopic Exchange via Platinum Surface Hydrogen; the Stereochemistry of Reduction | Whitesides Research Group [gmwgroup.harvard.edu]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Khan Academy [khanacademy.org]

- 14. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to Meperidine-d4 for Research Applications

This guide provides an in-depth exploration of Meperidine-d4, a critical analytical tool for researchers, toxicologists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the physicochemical properties, analytical applications, and underlying scientific principles that make Meperidine-d4 the gold standard for the quantitative analysis of its parent compound, meperidine. We will delve into the causality behind its use, provide field-proven methodologies, and contextualize its importance within the broader scope of opioid analysis and metabolism.

Meperidine-d4, also known as Pethidine-d4, is the deuterated analogue of meperidine, a widely recognized synthetic opioid analgesic.[1][2] The incorporation of four deuterium atoms onto the piperidine ring creates a stable, isotopically labeled version of the molecule. This subtle modification is paramount for its primary application, yet it has a negligible impact on the compound's fundamental chemical behavior, such as its solubility and acidity.

The primary utility of Meperidine-d4 is as an internal standard for quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] It is commercially available as a certified reference material (CRM), often in a methanol solution or as a neat solid (hydrochloride salt), ensuring metrological traceability and analytical accuracy.[1][2][5]

Table 1: Chemical Identifiers for Meperidine-d4

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Synonyms | Pethidine-d4, Meperidine-(piperidine-d4) | 1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester, monohydrochloride | [1][6] |

| CAS Number | 53484-73-4 | 2748469-74-9 | [2][5][7] |

| Molecular Formula | C₁₅H₁₇D₄NO₂ | C₁₅H₁₇D₄NO₂ • HCl | [1][7] |

| Molecular Weight | 251.36 g/mol | 287.8 g/mol | [2][5][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| pKa | 8.68 (at 20°C) | [8] |

| logP | 2.72 | [8] |

| Water Solubility | Very soluble (as hydrochloride salt) | [8] |

| Organic Solubility | Soluble in methanol, ethanol, acetone | [5][8] |

A Note on Isotopic Effects: The physicochemical data presented above are for the unlabeled parent compound, meperidine. The substitution of four hydrogen atoms with deuterium atoms results in a mass increase of approximately 4 Da. This change does not materially alter the compound's polarity, ionization potential (pKa), or partition coefficient (logP). Therefore, the values for meperidine serve as a reliable and accurate proxy for the behavior of Meperidine-d4 in chromatographic and extraction systems.

The Scientific Rationale for Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is essential for achieving high precision and accuracy. The IS is added at a known concentration to every sample, calibrator, and quality control, serving as a reference point to correct for variations that can occur during sample preparation and analysis.

The Causality Behind the "Gold Standard"

Stable isotope-labeled (SIL) internal standards, such as Meperidine-d4, are considered the "gold standard" for mass spectrometry. The rationale is threefold:

-

Co-elution: Because its physicochemical properties are nearly identical to the unlabeled analyte (meperidine), Meperidine-d4 exhibits the exact same behavior during extraction and chromatographic separation. It elutes from the GC or LC column at the same time as meperidine, ensuring that any matrix effects (ion suppression or enhancement) experienced by the analyte are mirrored by the internal standard.

-

Similar Ionization Efficiency: Meperidine-d4 ionizes in the mass spectrometer source with the same efficiency as meperidine. This ensures that the ratio of their signal responses remains constant, even if the overall signal intensity fluctuates.

-

Mass Differentiation: The mass difference (4 Da) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap while maintaining chemical and chromatographic identity.

Caption: Workflow demonstrating how a stable isotope-labeled internal standard corrects for analytical variability.

Core Analytical Methodology: Quantification in Human Plasma

The following protocol provides a robust, field-proven methodology for the quantification of meperidine in human plasma using Meperidine-d4 as an internal standard with LC-MS/MS. This self-validating system ensures reliability through the consistent use of the internal standard from the very first step.

Step-by-Step Experimental Protocol

-

Preparation of Reagents and Standards:

-

Stock Solutions: Prepare 1.0 mg/mL stock solutions of meperidine and Meperidine-d4 (if starting from solid material) in methanol. Commercially available certified solutions are recommended.[5][9]

-

Working Internal Standard (IS) Solution: Dilute the Meperidine-d4 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

-

Calibration Standards: Serially dilute the meperidine stock solution to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in drug-free human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 20 µL of the Working IS Solution (100 ng/mL Meperidine-d4).

-

Vortex briefly to mix. Causality: Adding the IS at the earliest stage ensures it undergoes the exact same sample preparation steps as the analyte, correcting for any variability in recovery.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[10]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Meperidine: Q1: 248.2 -> Q3: 220.1

-

Meperidine-d4: Q1: 252.2 -> Q3: 224.1[10]

-

-

Expert Insight: The chosen product ions correspond to a characteristic fragmentation of the molecule, providing specificity. The 4 Da shift is observed in both the precursor (Q1) and product (Q3) ions, confirming the identity of the internal standard.

-

Caption: A typical analytical workflow for quantifying meperidine in plasma using Meperidine-d4.

Metabolic Context and Toxicological Significance

Accurate quantification of meperidine is critical due to its metabolism into a potentially toxic compound, normeperidine.[11] This metabolic conversion underscores the importance of using a high-fidelity analytical method for both pharmacokinetic studies and clinical toxicology.

Meperidine is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, to form normeperidine.[11][12] Normeperidine has a much longer elimination half-life (15-30 hours) compared to meperidine (3-8 hours) and is a known neurotoxin.[11][12] Accumulation of normeperidine, especially in patients with renal impairment or during prolonged therapy, can lead to central nervous system excitation, including tremors, myoclonus, and seizures.[11][13]

Therefore, research studies may require the simultaneous quantification of both meperidine and normeperidine. This is achieved by developing an LC-MS/MS method that includes both analytes and their respective stable isotope-labeled internal standards (e.g., Meperidine-d4 and Normeperidine-d3).

Caption: Simplified metabolic pathway of meperidine to its neurotoxic metabolite, normeperidine.

Safe Handling, Storage, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling and storage protocols is non-negotiable.

-

Handling: Meperidine-d4 is toxic if swallowed, inhaled, or absorbed through the skin.[14] Always handle this compound in a well-ventilated area or chemical fume hood.[14] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[14][15] If working with a methanol solution, be aware of its high flammability and keep it away from ignition sources.[6][14]

-

Storage: The recommended storage condition for Meperidine-d4, both in solid form and in solution, is -20°C.[1][2][5][9] When stored properly in a tightly sealed container, the material is stable for at least two to three years.[1][2]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. As the parent compound is a Schedule II narcotic, meticulous record-keeping of the disposition of the material may be required.

Conclusion

Meperidine-d4 is more than just a deuterated molecule; it is a precision tool that enables researchers to achieve the highest level of accuracy in the quantification of meperidine. Its properties as a stable isotope-labeled internal standard provide a self-validating system that corrects for inevitable analytical variability, from extraction to detection. A thorough understanding of its physicochemical properties, the rationale for its use, its metabolic context, and proper handling procedures empowers scientists to generate reliable, reproducible data essential for advancements in pharmacology, toxicology, and clinical research.

References

- Safety Data Sheet - Meperidine-d4 (hydrochloride). Cayman Chemical.

-

Meperidine-D4 | C15H21NO2 | CID 45359019 . PubChem, National Institutes of Health. [Link]

-

Cas 53484-73-4, MEPERIDINE (D4) . LookChem. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites . Agilent. [Link]

-

Meperidine-d4 (hydrochloride) (CRM) - Analytical Standards - CAT N°: 21323 . Bertin Technologies. [Link]

-

Meperidine-D4 | Certified Solutions Standards . Cerilliant. [Link]

-

Meperidine . StatPearls, NCBI Bookshelf. [Link]

-

Meperidine | C15H21NO2 | CID 4058 . PubChem, National Institutes of Health. [Link]

-

Is Meperidine the Drug That Just Won't Die? . P T. 2012 Nov; 37(11): 626–641. PubMed Central, NIH. [Link]

-

Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry . J Anal Toxicol. 2009 Oct;33(8):424-32. PubMed, NIH. [Link]

-

Presystemic metabolism of meperidine to normeperidine in normal and cirrhotic subjects . Clin Pharmacol Ther. 1981 Aug;30(2):183-8. PubMed, NIH. [Link]

- Synthesis of meperidine - US3824242A.

-

MEPERIDINE HYDROCHLORIDE tablets and oral solution - BOXED WARNING . DailyMed, NIH. [Link]

-

Meperidine . Scholars@Duke publication. [Link]

-

Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) . ScholarWorks@UNO. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Meperidine-d4 (hydrochloride) (CRM) - Analytical Standards - CAT N°: 21323 [bertin-bioreagent.com]

- 4. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. 哌替啶-d4 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. Meperidine-D4 | C15H21NO2 | CID 45359019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Meperidine-D4 (1.0 mg/ml) in Methanol | LGC Standards [lgcstandards.com]

- 10. agilent.com [agilent.com]

- 11. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. These highlights do not include all the information needed to use MEPERIDINE HYDROCHLORIDE TABLETS and MEPERIDINE HYDROCHLORIDE ORAL SOLUTION safely and effectively. See full prescribing information for MEPERIDINE HYDROCHLORIDE TABLETS and MEPERIDINE HYDROCHLORIDE ORAL SOLUTION. MEPERIDINE HYDROCHLORIDE tablets, for oral use CII MEPERIDINE HYDROCHLORIDE oral solution, CIIInitial U.S. Approval: 1942 [dailymed.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn.pfizer.com [cdn.pfizer.com]

Introduction: The Critical Role of Isotopic Stability in Bioanalysis

An In-Depth Technical Guide to the Stability and Long-Term Storage of Meperidine-d4

Meperidine-d4, a deuterated analog of the synthetic opioid analgesic meperidine (Pethidine), serves a pivotal function in modern analytical science.[1][2] As a stable isotope-labeled (SIL) internal standard, it is the cornerstone for achieving accuracy and precision in the quantification of meperidine in complex biological matrices using mass spectrometry techniques like LC-MS/MS or GC/MS.[3] The underlying principle of its use is that an ideal SIL internal standard behaves chemically and physically identically to the analyte of interest through sample extraction, chromatography, and ionization, thereby correcting for variability in sample preparation and instrument response.[3][4][5]

Understanding the Chemical Structure and Stability of Meperidine-d4

Meperidine-d4 is structurally identical to meperidine, with the exception of four hydrogen atoms on the piperidine ring being replaced by deuterium atoms.[1][2] This specific placement is a deliberate choice rooted in ensuring isotopic stability.

1.1. Isotopic Label Stability

The utility of a deuterated standard is critically dependent on the stability of the deuterium labels, meaning they must not exchange with protons from solvents or the surrounding matrix.[4] Deuterium atoms placed on heteroatoms (e.g., in hydroxyl or amine groups) or on carbons adjacent to carbonyl groups can be susceptible to such exchange.[4]

In meperidine-d4 (specifically, 1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester), the deuterium atoms are located on the carbon atoms at positions 3 and 5 of the piperidine ring.[1][2] This is a chemically robust position, not prone to H/D exchange under typical analytical and storage conditions, ensuring the mass difference between the standard and the analyte is maintained.[4][5]

1.2. Potential Chemical Degradation Pathways

The chemical stability of meperidine-d4 is expected to mirror that of its non-deuterated parent compound, meperidine. The primary vulnerability of the meperidine molecule is the ethyl ester functional group.

-

Hydrolysis: The most significant potential degradation pathway is the hydrolysis of the ester linkage to form meperidinic acid-d4 (also known as pethidinic acid-d4). This reaction can be catalyzed by exposure to acidic or basic conditions and is accelerated by elevated temperatures.[6] Studies on meperidine hydrochloride injections have shown a significant decrease in pH and parent drug content when subjected to accelerated testing at high temperatures (60°C and 80°C), indicative of hydrolysis.[6]

-

Oxidation and Photodegradation: While less commonly reported for meperidine compared to other opioids like morphine, oxidation is a potential degradation route for many pharmaceuticals. Photodegradation can also occur, and as a standard precautionary measure, protection from light is recommended for opioid solutions.[7][8]

The workflow below illustrates the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway for Meperidine-d4.

Recommended Long-Term Storage Conditions

Authoritative guidance on storage conditions is derived from two primary sources: recommendations from certified reference material (CRM) suppliers and empirical data from stability studies.

2.1. Supplier Recommendations

The consensus among major suppliers of meperidine-d4 reference standards is clear and consistent. The material, particularly when supplied as a solution in methanol, should be stored under frozen conditions.

| Supplier | Product Form | Recommended Storage Temp. | Stated Stability |

| Cayman Chemical[1] | 1 mg/ml in methanol (CRM) | -20°C | ≥ 3 years |

| Cayman Chemical[2] | Neat Solid | -20°C | ≥ 2 years |

| Sigma-Aldrich (Cerilliant®) | 1.0 mg/mL in methanol (CRM) | -20°C | Not specified, but temp is mandated |

| LGC Standards[9] | 1.0 mg/ml in Methanol | +5°C | Not specified, but temp is mandated |

Causality Explained: Storage at -20°C is the gold standard because it significantly reduces the kinetic energy of molecules, dramatically slowing the rate of potential chemical reactions, including hydrolysis.[8] For solutions, freezing the solvent immobilizes reactants, further inhibiting degradation. While some suppliers may list refrigerated temperatures (+2 to +8°C)[10], freezing provides a greater margin of safety for ensuring long-term stability, especially for multi-year storage.

2.2. Best Practices for Handling and Storage

To maintain the integrity of meperidine-d4, the following laboratory best practices are essential:

-

Solvent Choice: Meperidine-d4 is most commonly supplied in methanol.[1] This is an appropriate solvent for long-term storage as it is relatively inert and suitable for subsequent chromatographic analysis.

-

Aliquotting: Upon receiving a new standard, it is highly recommended to thaw it once, gently mix, and prepare single-use aliquots in amber glass vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation over time.

-

Inert Atmosphere: For the highest level of protection, especially for a primary reference standard, aliquots can be overlaid with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents potential oxidative degradation.

-

Light Protection: Always store meperidine-d4 solutions in amber vials or in a dark, light-protected environment (e.g., inside a freezer box).[7][8] Studies on meperidine solutions confirm the importance of protecting them from light to ensure stability.[7]

-

Container Integrity: Use high-quality vials with secure, well-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation. Evaporation would erroneously increase the concentration of the standard over time.[7]

Protocol for Verifying Long-Term Stability

While supplier recommendations provide a strong foundation, regulatory bodies and rigorous quality systems often require in-house verification of stability under specific laboratory conditions. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the framework for such stability testing.[11][12]

3.1. Designing a Stability Study

A comprehensive stability study for a reference standard like meperidine-d4 should include long-term and accelerated conditions.

| Study Type | Purpose | ICH General Case Conditions |

| Long-Term | To establish the re-test period or shelf-life under recommended storage conditions. | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | To stress the material and identify likely degradation products and pathways. | 40°C ± 2°C / 75% RH ± 5% RH |

Table based on ICH Q1A(R2) Guidelines.[11][13]

Expert Insight: For a solution stored at -20°C, the formal ICH long-term condition (25°C) effectively becomes an accelerated condition. The primary long-term study should be conducted at the actual recommended storage temperature (-20°C).

The following diagram outlines a typical workflow for a stability study.

Caption: Workflow for a long-term stability study of Meperidine-d4.

3.2. Step-by-Step Experimental Protocol

Objective: To determine the stability of meperidine-d4 solution over 24 months when stored at -20°C.

Materials:

-

Meperidine-d4 Certified Reference Material

-

LC/MS grade Methanol

-

2 mL amber glass autosampler vials with PTFE-lined screw caps

-

Calibrated analytical balance and pipettes

-

Validated stability-indicating LC-MS/MS system

Methodology:

-

Preparation (T=0):

-

Accurately prepare a stock solution of meperidine-d4 in methanol at a relevant concentration (e.g., 100 µg/mL).

-

Dispense 100 µL aliquots of the stock solution into 50 separate amber vials. Seal tightly.

-

Select three vials for immediate (T=0) analysis. Analyze each in triplicate.

-

The analysis must confirm the initial purity (e.g., by peak area percentage) and concentration, and note the physical appearance (e.g., clear, colorless solution).

-

-

Storage:

-

Place the remaining 47 vials in a calibrated -20°C freezer that is monitored for temperature excursions.

-

Ensure the vials are stored in a secondary container and protected from light.

-

-

Time-Point Testing:

-

According to the testing schedule (e.g., 3, 6, 9, 12, 18, and 24 months), remove three vials from the freezer.[11][14]

-

Allow the vials to equilibrate to room temperature before opening to prevent condensation.

-

Analyze the content of each vial in triplicate using the same validated LC-MS/MS method as the T=0 analysis.

-

-

Analytical Method Requirements:

-

The LC method must be "stability-indicating," meaning it can resolve the meperidine-d4 peak from any potential degradants (especially meperidinic acid-d4) and from any solvent impurities.

-

The MS/MS detection should monitor for the parent ion of meperidine-d4 and a specific fragment, as well as the expected parent/fragment for potential degradants.

-

-

Evaluation and Acceptance Criteria:

-

At each time point, calculate the mean purity and/or concentration from the triplicate vials.

-

Compare the results to the T=0 values.

-

The acceptance criteria should be pre-defined. A typical criterion for a reference standard is to retain ≥98% of its initial purity, with no significant formation of new impurity peaks.

-

The solution must also remain clear and colorless.

-

Conclusion: A Synopsis of Best Practices

The integrity of quantitative bioanalysis relies directly on the stability of the internal standards employed. Meperidine-d4 is a robust molecule, and its deuterated labels are chemically stable. The primary risk to its long-term integrity is the hydrolysis of its ester group. This risk, however, is effectively mitigated by adherence to proper storage and handling protocols.

Key Takeaways for Researchers:

-

Optimal Storage: The definitive long-term storage condition for meperidine-d4, whether neat or in methanol solution, is -20°C .[1][2]

-

Protect from Light: Always use amber vials or other means to protect the standard from light exposure.[7]

-

Prevent Contamination & Evaporation: Use high-quality, tightly sealed vials. Aliquot the standard upon receipt to minimize freeze-thaw cycles and the risk of contamination.

-

Verify Stability: For GMP/GLP applications or long-term projects, implement a stability testing program based on ICH guidelines to formally verify the shelf-life of the standard under your specific laboratory conditions.[11][12]

By implementing these scientifically grounded practices, researchers can ensure the stability and reliability of their meperidine-d4 standards, thereby safeguarding the accuracy and validity of their analytical results.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Meperidine Hydrochloride?

-

National Center for Biotechnology Information. (n.d.). Meperidine. PubChem. Retrieved from [Link]

-

Murphy, P. B., & Bechmann, S. (2023). Meperidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. Retrieved from [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

International Council for Harmonisation. (1993). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Donnelly, R. F. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding, 2(6), 463-465. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Drugs.com. (2025, April 9). Meperidine Monograph for Professionals. Retrieved from [Link]

-

LookChem. (n.d.). Cas 53484-73-4, MEPERIDINE (D4). Retrieved from [Link]

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Vigneron, J., et al. (2005). [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study]. Annales Pharmaceutiques Françaises, 63(3), 208-218. Retrieved from [Link]

-

Niemiec, P. W. Jr., & Vanderveen, T. W. (1985). Stability of Morphine Sulfate and Meperidine Hydrochloride in a Parenteral Nutrient Formulation. American Journal of Hospital Pharmacy, 42(5), 1087-1094. Retrieved from [Link]

-

Donnelly, R. F. (1998). Chemical Stability of Meperidine Hydrochloride in Polypropylene Syringes. ResearchGate. Retrieved from [Link]

-

PathWhiz. (n.d.). Meperidine opioid agonist Action Pathway. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Lai, C.-J., Chen, F.-S., Chien, C.-S., & Li, J.-H. (1996). The stability study of meperidine hydrochloride injection from different ampules. Journal of Food and Drug Analysis, 4(2), 8. Retrieved from [Link]

-

Clark, Z. D., et al. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 48(1-2), 85-87. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. youtube.com [youtube.com]

- 6. "The stability study of meperidine hydrochloride injection from differe" by C.-J. Lai, F.-S. Chen et al. [jfda-online.com]

- 7. [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pethidine-D4 (Meperidine-D4) 1.0 mg/ml in Methanol [lgcstandards.com]

- 10. Cas 53484-73-4,MEPERIDINE (D4) | lookchem [lookchem.com]

- 11. database.ich.org [database.ich.org]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. database.ich.org [database.ich.org]

Meperidine-d4 CAS number and molecular weight

An In-depth Technical Guide to Meperidine-d4: Physicochemical Properties, Synthesis, and Analytical Applications

This guide provides a comprehensive technical overview of Meperidine-d4, a deuterated analog of the synthetic opioid meperidine. Designed for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the critical physicochemical characteristics, synthesis, and analytical applications of this stable isotope-labeled standard.

Introduction to Meperidine-d4

Meperidine, also known as pethidine, is a widely recognized synthetic opioid analgesic. In quantitative analysis, particularly in pharmacokinetic studies, toxicological screening, and forensic investigations, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. Meperidine-d4 serves this crucial role for the quantification of meperidine by mass spectrometry-based assays. The incorporation of four deuterium atoms into the meperidine molecule results in a compound that is chemically identical to the parent drug but has a distinct, higher mass-to-charge ratio (m/z). This mass shift allows for its clear differentiation from the unlabeled meperidine in a mass spectrometer, while its nearly identical chromatographic behavior ensures reliable correction for sample preparation variability and matrix effects.

Physicochemical Properties

The fundamental physicochemical properties of Meperidine-d4 are summarized in the table below. It is important to distinguish between the free base form and its commonly supplied hydrochloride salt, as their properties differ.

| Property | Meperidine-d4 (Free Base) | Meperidine-d4 Hydrochloride |

| Synonyms | Pethidine-d4, 1-Methyl-4-phenyl-4-piperidine-3,3,5,5-d4-carboxylic acid ethyl ester | Meperidine-d4 HCl, Pethidine-d4 HCl |

| CAS Number | 53484-73-4[1][2][3][4][5] | 2748469-74-9[6] |

| Molecular Formula | C₁₅H₁₇D₄NO₂[2] | C₁₅H₁₇D₄NO₂ • HCl[6] |

| Molecular Weight | 251.36 g/mol [1][2][3][4][5] | 287.8 g/mol [6] |

| Appearance | Typically supplied as a solution | Typically supplied as a solution |

Synthesis and Purification

The synthesis of Meperidine-d4 is a multi-step process that requires careful control of reaction conditions to ensure the specific incorporation of deuterium atoms at the desired positions. The following is a representative synthetic workflow.

Synthetic Workflow

The synthesis of Meperidine-d4 typically starts from precursors that can be deuterated at specific positions. A common strategy involves the use of a deuterated reducing agent to introduce deuterium atoms into the piperidine ring.

Caption: A generalized workflow for the synthesis of Meperidine-d4.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route involves the following steps:

-

Preparation of a Deuterated Precursor: A suitable precursor, such as a pyridinium salt, is reduced using a deuterating agent like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions on the piperidine ring. The choice of precursor is critical to direct the deuteration to the desired 3 and 5 positions of the piperidine ring.

-

N-methylation: The secondary amine of the deuterated piperidine precursor is methylated, typically using a reagent like methyl iodide or formaldehyde/formic acid (Eschweiler-Clarke reaction), to introduce the N-methyl group.

-

Introduction of the Phenyl and Carboxylate Groups: The final steps involve the introduction of the phenyl and ethyl carboxylate groups at the 4-position of the piperidine ring. This can be achieved through various organic reactions, such as a Dieckmann condensation followed by alkylation and decarboxylation, or by using a pre-functionalized piperidone.

-

Purification: The crude Meperidine-d4 is purified using techniques such as column chromatography (e.g., silica gel chromatography) to remove unreacted starting materials, by-products, and incompletely deuterated species. The purity is assessed by High-Performance Liquid Chromatography (HPLC).

-

Salt Formation (Optional): If the hydrochloride salt is desired, the purified Meperidine-d4 free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of Meperidine-d4 are confirmed through a combination of analytical techniques.

Analytical Workflow

Caption: A typical analytical workflow for the quality control of Meperidine-d4.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of the final product.

-

Typical Protocol:

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is typically a gradient of acetonitrile and water containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

-

Detection is performed using a UV detector, typically at a wavelength where the phenyl group of meperidine absorbs (e.g., ~254 nm).

-

The purity is calculated based on the area percentage of the main peak.

-

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and assess the isotopic enrichment.

-

Typical Protocol:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled to an LC system (LC-MS).

-

Electrospray ionization (ESI) in positive ion mode is a common technique.

-

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For Meperidine-d4, this would be at an m/z of approximately 252.3.

-

The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and the position of the deuterium labels.

-

Typical Protocol:

-

¹H NMR (Proton NMR) is used to confirm the overall structure. The signals corresponding to the protons at the 3 and 5 positions of the piperidine ring should be significantly diminished or absent, confirming the location of the deuterium atoms.

-

¹³C NMR (Carbon NMR) can also be used to confirm the carbon skeleton.

-

-

Applications in Research and Forensic Science

The primary application of Meperidine-d4 is as an internal standard for the quantitative analysis of meperidine in biological matrices such as blood, plasma, urine, and hair.[6] Its use is critical in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of meperidine.

-

Clinical and Forensic Toxicology: For the precise measurement of meperidine levels in cases of suspected overdose or drug abuse.

-

Doping Control: In sports, to test for the illicit use of meperidine.

The use of a stable isotope-labeled internal standard like Meperidine-d4 is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, experiencing similar ionization effects and extraction efficiencies, thereby leading to highly reliable and reproducible results.

References

-

LookChem. (n.d.). Cas 53484-73-4, MEPERIDINE (D4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Meperidine-D4. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Meperidine-D4 (1.0 mg/ml) in Methanol | LGC Standards [lgcstandards.com]

- 4. Meperidine-D4 | C15H21NO2 | CID 45359019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pethidine-D4 (Meperidine-D4) 1.0 mg/ml in Methanol [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

Introduction: The Quintessential Internal Standard

An In-Depth Technical Guide to the Mass Spectrum of Meperidine-d4

Meperidine, known commercially as Demerol, is a synthetic opioid analgesic used for the management of moderate to severe pain.[1][2][3] In the realms of clinical toxicology, forensic analysis, and pharmaceutical research, the accurate quantification of meperidine is paramount. This necessity drives the use of stable isotope-labeled internal standards, the gold standard in mass spectrometry-based quantification. Meperidine-d4, a deuterated analog of meperidine, serves this exact purpose.[4][5][6][7][8]

This guide provides a detailed exploration of the mass spectrometric behavior of Meperidine-d4 (Formal Name: 1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester).[4][8] With four deuterium atoms replacing hydrogen on the piperidine ring at the 3 and 5 positions, its chemical properties are nearly identical to the parent drug, yet it is distinguishable by its mass.[7][9] Understanding the unique fragmentation signature of this molecule under different ionization techniques is not merely an academic exercise; it is the foundation for developing robust, specific, and reliable quantitative analytical methods.[10] We will dissect the fragmentation patterns generated by both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing the causal insights required for method development and troubleshooting.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₇D₄NO₂ | [4][8] |

| Molecular Weight | 251.36 g/mol (Free Base) | [9] |

| CAS Number | 53484-73-4 (Free Base) | [9] |

| Common Use | Internal Standard for GC/LC-MS | [4][5][6] |

Pillar 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization, the cornerstone of Gas Chromatography-Mass Spectrometry (GC-MS), is a high-energy ("hard") process that imparts significant internal energy onto the analyte. This energy is dissipated through a cascade of predictable fragmentation events, creating a reproducible mass spectrum that serves as a molecular fingerprint. The analysis of Meperidine-d4 by GC-MS is a classic application, often used in forensic and toxicology labs.[7][11]

Upon entering the ion source, Meperidine-d4 is bombarded by a 70 eV electron beam, ejecting an electron to form a high-energy molecular ion radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 251. This is precisely 4 mass units higher than the molecular ion of unlabeled meperidine (m/z 247), reflecting the four deuterium atoms.[1][9] This M⁺• is the starting point for all subsequent fragmentation.

Key Fragmentation Pathways under EI

The fragmentation of Meperidine-d4 is dominated by cleavages around the piperidine ring and the ester group. The location of the deuterium labels on the 3 and 5 positions of the piperidine ring is critical, as any fragment retaining this part of the structure will exhibit a corresponding mass shift.

-

Loss of the Ethoxy Radical (•OCH₂CH₃) : A common initial fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical (45 Da). This produces a stable acylium ion.

-

[M - 45]⁺ = m/z 206

-

-

Loss of the Carboethoxy Group (•COOCH₂CH₃) : The entire ethyl ester group can be lost as a radical (73 Da), leaving the deuterated 1-methyl-4-phenylpiperidine radical cation.

-

[M - 73]⁺ = m/z 178

-

-

Alpha Cleavage adjacent to Nitrogen : The C-C bonds adjacent to the nitrogen atom are susceptible to cleavage. This can lead to the formation of a key iminium ion fragment. For unlabeled meperidine, a prominent fragment appears at m/z 71. In Meperidine-d4, this cleavage pathway leads to a fragment containing two deuterium atoms.

-

Resulting Fragment = m/z 74

-

-

Formation of the Aziridinium Ion : A characteristic fragment at m/z 42, corresponding to [CH₃-N=CH₂]⁺, is formed from the N-methylpiperidine moiety. As this fragment does not contain the deuterated positions of the ring, its mass remains unchanged from that of unlabeled meperidine.

-

Resulting Fragment = m/z 42

-

Visualizing EI Fragmentation

Sources

- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Meperidine-d4 (hydrochloride) (CRM) - Analytical Standards - CAT N°: 21323 [bertin-bioreagent.com]

- 6. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Meperidine-D4 | C15H21NO2 | CID 45359019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ark-tdm.com [ark-tdm.com]

A Technical Guide to Meperidine and its Deuterated Analog: Properties and Applications

Executive Summary